N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,5-difluorobenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 4, and an ethyl linker connecting the thiazole to a 2,5-difluorobenzenesulfonamide moiety. Its structure combines sulfonamide pharmacophores with heterocyclic and aromatic substituents, which are common in bioactive molecules targeting enzymes or receptors (e.g., carbonic anhydrases, kinases) .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O4S2/c1-12-18(8-9-23-30(25,26)19-11-14(21)5-6-15(19)22)29-20(24-12)13-4-7-16(27-2)17(10-13)28-3/h4-7,10-11,23H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFPGGLZAHQRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide and thiazole derivatives, focusing on synthesis, spectral properties, and substituent effects. Data are derived from synthetic methodologies and spectral analyses reported in peer-reviewed literature.
Table 1: Structural and Spectral Comparison of Sulfonamide-Thiazole Derivatives
Key Observations:
Core Heterocycle Differences :
- The target compound’s 1,3-thiazole core contrasts with the 1,2,4-triazole in compounds from . Thiazoles generally exhibit higher metabolic stability compared to triazoles due to reduced susceptibility to oxidative degradation.
- The 1,3-thiazole-5-carboxamide in [951958-28-4] shares a thiazole backbone but lacks sulfonamide functionality, instead featuring a carboxamide group linked to an oxolane moiety.
Substituent Effects: Fluorinated Aromatic Rings: The target compound’s 2,5-difluorobenzenesulfonamide group parallels the 2,4-difluorophenyl substituent in triazole derivatives . Methoxy Groups: The 3,4-dimethoxyphenyl substituent on the thiazole may increase steric bulk compared to simpler phenyl or halogenated aryl groups in analogs. Methoxy groups can also engage in hydrogen bonding or π-π interactions.
Spectral Characterization: IR spectra of triazole-thiones confirm the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹), distinguishing them from carboxamide or ketone-containing analogs. NMR data for triazole derivatives show aromatic protons in the 7.2–8.3 ppm range, similar to the expected chemical shifts for the target compound’s difluorobenzene and dimethoxyphenyl groups.
Synthetic Routes :
- The target compound’s synthesis likely involves Friedel-Crafts sulfonylation (as in ) followed by thiazole ring formation via Hantzsch or similar cyclization. In contrast, triazole derivatives are synthesized via nucleophilic addition of isothiocyanates to hydrazides, followed by cyclization.
Research Implications and Limitations
While the target compound shares structural motifs with documented sulfonamide-thiazole/triazole hybrids, direct pharmacological or pharmacokinetic data are absent in the provided evidence. Future studies should prioritize:
- Activity Profiling : Testing against sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms, kinase enzymes).
- Comparative ADMET Studies : Evaluating how methoxy and fluorine substituents influence bioavailability versus analogs like [951958-28-4] .
- Synthetic Optimization : Exploring alternative alkylation or fluorination strategies to enhance selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
